molecular formula C13H14ClN3O3S B11168527 N-[5-(4-Chloro-phenoxymethyl)-[1,3,4]thiadiazol-2-yl]-2-ethoxy-acetamide

N-[5-(4-Chloro-phenoxymethyl)-[1,3,4]thiadiazol-2-yl]-2-ethoxy-acetamide

Cat. No.: B11168527
M. Wt: 327.79 g/mol
InChI Key: YYHQPNJALWCXMP-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-ethoxyacetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-ethoxyacetamide typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-ethoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-ethoxyacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a drug candidate for treating various diseases, including neurodegenerative disorders and infections.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-ethoxyacetamide include:

  • 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide

Uniqueness

What sets N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-ethoxyacetamide apart from similar compounds is its specific structural features, such as the ethoxyacetamide group, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C13H14ClN3O3S

Molecular Weight

327.79 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-ethoxyacetamide

InChI

InChI=1S/C13H14ClN3O3S/c1-2-19-7-11(18)15-13-17-16-12(21-13)8-20-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,17,18)

InChI Key

YYHQPNJALWCXMP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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